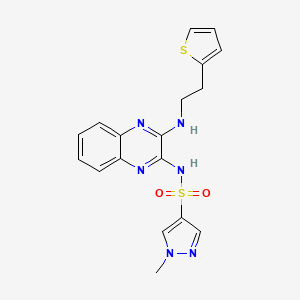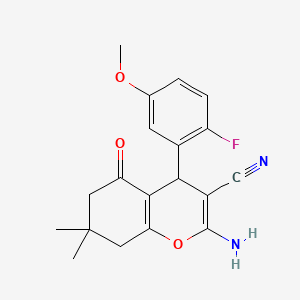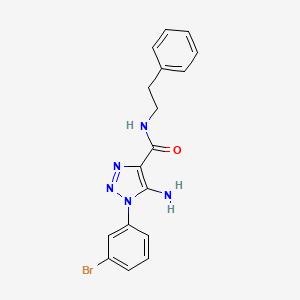
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene, piperidine, and morpholine rings would each contribute to the three-dimensionality of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The piperidine and morpholine rings may also participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring could enhance its solubility in polar solvents .
Scientific Research Applications
Functionalized Heterocycles Development
A versatile protocol has been established for preparing functionalized heterocycles using 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione. This compound reacts with various amines, including piperidine and morpholine, to afford thiophene and amide derivatives. These heterocyclic compounds are anticipated to have significant applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Lanthanoid Chelates Examination
Investigations into lanthanoid chelates of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone have shown the formation of complexes involving piperidine and morpholine. These studies are crucial for understanding the coordination chemistry of lanthanoids and exploring their potential in catalysis, magnetic materials, and luminescence applications (Roy & Nag, 1978).
Synthesis of Biologically Active Compounds
Research has led to the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, demonstrating the utility of compounds like morpholine and piperidine in creating potentially therapeutic agents. Such developments are pivotal in drug discovery, offering new avenues for treating various diseases (Kandeel, 2006).
Development of Synthetic-Polymer Dyes
The condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including piperidine and morpholine, has been used to produce dyes for synthetic-polymer fibers. These findings highlight the role of such compounds in the textile industry, enabling the creation of dyes with desirable coloration and fastness properties (Peters & Bide, 1985).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-18-11-26-12-19(24)22(18)17-5-8-21(9-6-17)20(25)15-3-1-14(2-4-15)16-7-10-27-13-16/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVFXKVBZNPFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)


![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)


![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)


![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)